molecular formula C23H30N2O5S B3945138 1-[(4-Ethoxyphenyl)methyl]-4-[(4-methylsulfanylphenyl)methyl]piperazine;oxalic acid

1-[(4-Ethoxyphenyl)methyl]-4-[(4-methylsulfanylphenyl)methyl]piperazine;oxalic acid

Cat. No.: B3945138
M. Wt: 446.6 g/mol
InChI Key: RVMHCESFXXVRTP-UHFFFAOYSA-N
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Description

1-[(4-Ethoxyphenyl)methyl]-4-[(4-methylsulfanylphenyl)methyl]piperazine;oxalic acid is a complex organic compound that features a piperazine core substituted with ethoxyphenyl and methylsulfanylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Ethoxyphenyl)methyl]-4-[(4-methylsulfanylphenyl)methyl]piperazine typically involves the following steps:

    Formation of the piperazine core: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution reactions: The piperazine core is then subjected to nucleophilic substitution reactions with 4-ethoxybenzyl chloride and 4-methylsulfanylbenzyl chloride to introduce the ethoxyphenyl and methylsulfanylphenyl groups, respectively.

    Oxalic acid addition: Finally, the compound is treated with oxalic acid to form the oxalate salt, enhancing its solubility and stability.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Ethoxyphenyl)methyl]-4-[(4-methylsulfanylphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

1-[(4-Ethoxyphenyl)methyl]-4-[(4-methylsulfanylphenyl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-[(4-Ethoxyphenyl)methyl]-4-[(4-methylsulfanylphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The ethoxyphenyl and methylsulfanylphenyl groups may enhance binding affinity and selectivity towards these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

    1-[(4-Methoxyphenyl)methyl]-4-[(4-methylsulfanylphenyl)methyl]piperazine: Similar structure but with a methoxy group instead of an ethoxy group.

    1-[(4-Ethoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine: Lacks the sulfanyl group.

Uniqueness: 1-[(4-Ethoxyphenyl)methyl]-4-[(4-methylsulfanylphenyl)methyl]piperazine is unique due to the presence of both ethoxy and methylsulfanyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[(4-ethoxyphenyl)methyl]-4-[(4-methylsulfanylphenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2OS.C2H2O4/c1-3-24-20-8-4-18(5-9-20)16-22-12-14-23(15-13-22)17-19-6-10-21(25-2)11-7-19;3-1(4)2(5)6/h4-11H,3,12-17H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMHCESFXXVRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)SC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(4-Ethoxyphenyl)methyl]-4-[(4-methylsulfanylphenyl)methyl]piperazine;oxalic acid
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1-[(4-Ethoxyphenyl)methyl]-4-[(4-methylsulfanylphenyl)methyl]piperazine;oxalic acid
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1-[(4-Ethoxyphenyl)methyl]-4-[(4-methylsulfanylphenyl)methyl]piperazine;oxalic acid
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1-[(4-Ethoxyphenyl)methyl]-4-[(4-methylsulfanylphenyl)methyl]piperazine;oxalic acid

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